5-Iodopentan-2-one

Descripción

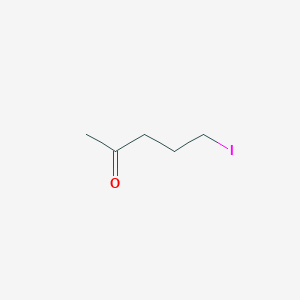

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodopentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXWNQYIRHMNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337057 | |

| Record name | 5-Iodopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-29-2 | |

| Record name | 5-Iodopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Iodopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Iodopentan-2-one, a halogenated ketone of interest in organic synthesis. Due to the limited availability of experimentally determined data in publicly accessible literature, this document presents a combination of predicted and observed properties, with a clear distinction between the two.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that much of the available data is based on computational predictions.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₉IO | --- | [1] |

| Molecular Weight | 212.03 g/mol | Calculated | [1] |

| Boiling Point | 207.6 ± 23.0 °C (at 760 mmHg) | Predicted | [2] |

| Melting Point | Not available | --- | [3] |

| Density | 1.7 ± 0.1 g/cm³ | Predicted | [2] |

| Solubility | Soluble in organic solvents | Observed (General) | [4] |

| Water solubility not specified | --- | ||

| Appearance | Colorless to pale yellow liquid | Observed (General) | [4] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in readily available scientific literature. However, this guide outlines the general methodologies that would be employed for such characterizations.

Synthesis of this compound

The primary literature reference for the synthesis of this compound is an article in The Journal of Organic Chemistry (1981, 46, p. 2412).[5][6] While the full experimental details from this publication are not publicly accessible, the synthesis would likely involve the iodination of a suitable pentanone derivative. A general representation of such a synthesis workflow is provided below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point would typically be determined by distillation at atmospheric pressure. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Determination of Density

The density of a liquid is its mass per unit volume. This is commonly determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature.

Determination of Solubility

To determine the solubility of this compound, a measured amount of the compound would be added to a specific volume of a solvent (e.g., water, ethanol, diethyl ether) at a controlled temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then determined.

Logical Relationships in Property Determination

The accurate determination of the physical properties of a synthesized compound follows a logical progression. The purity of the compound is paramount, as impurities can significantly affect properties like boiling and melting points.

References

- 1. This compound | C5H9IO | CID 538269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cas 3695-29-2,2-Pentanone, 5-iodo- | lookchem [lookchem.com]

- 5. 5-Iodo-2-pentanone CAS#: [amp.chemicalbook.com]

- 6. 5-Iodo-2-pentanone [amp.chemicalbook.com]

5-Iodopentan-2-one molecular weight and formula

An In-Depth Technical Guide on 5-Iodopentan-2-one: Molecular Properties

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of reagents is paramount. This document provides a concise technical overview of this compound, focusing on its essential molecular characteristics.

Molecular Formula and Weight

This compound is a halogenated ketone with the chemical structure indicating an iodine atom at the fifth carbon and a ketone functional group at the second position of a pentane chain.[1] Its fundamental molecular attributes are summarized below.

| Property | Value |

| Molecular Formula | C5H9IO[1][2][3][4][5] |

| Molecular Weight | 212.03 g/mol [1][2][3][4][5] |

| IUPAC Name | This compound[2] |

| CAS Number | 3695-29-2[2][4][5] |

Logical Relationship of Molecular Components

The molecular structure of this compound dictates its chemical reactivity and physical properties. The presence of both a ketone group and an iodoalkane offers dual reactivity, making it a versatile intermediate in organic synthesis. The logical arrangement of its constituent atoms is visualized below.

Caption: Logical diagram of this compound's structure.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Iodopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-iodopentan-2-one (C₅H₉IO), a valuable chemical intermediate in various synthetic applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound. The information is presented to be a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 3.21 | Triplet | 2H | 6.8 | I-CH₂- |

| 2 | 2.75 | Triplet | 2H | 7.2 | -CH₂-C=O |

| 3 | 2.16 | Singlet | 3H | - | CH₃-C=O |

| 4 | 2.11 | Quintet | 2H | 7.0 | -CH₂-CH₂-CH₂- |

¹³C NMR (Carbon-13 NMR) Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 207.2 | C=O (C2) |

| 2 | 43.8 | -CH₂-C=O (C3) |

| 3 | 29.9 | CH₃-C=O (C1) |

| 4 | 28.1 | -CH₂-CH₂-I (C4) |

| 5 | 5.9 | I-CH₂- (C5) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1420 | Medium | C-H bend (methylene) |

| 1360 | Medium | C-H bend (methyl) |

| 1170 | Medium | C-C stretch |

| 520 | Medium | C-I stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 85 | 50 | [M - I]⁺ |

| 127 | 10 | [I]⁺ |

| 212 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and then introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Key Fragmentation Pathways in Mass Spectrometry

The diagram below illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in mass spectrometry.

An In-depth Technical Guide to the Synthesis of 5-Iodopentan-2-one from 5-Chloro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-iodopentan-2-one from 5-chloro-2-pentanone. The primary method detailed is the Finkelstein reaction, a robust and widely used nucleophilic substitution reaction for the preparation of alkyl iodides.[1][2] This document outlines the reaction mechanism, experimental protocols, and key quantitative data to facilitate its application in research and development settings.

Reaction Principle: The Finkelstein Reaction

The conversion of 5-chloro-2-pentanone to this compound is a classic example of the Finkelstein reaction. This reaction operates via an S(_N)2 (substitution nucleophilic bimolecular) mechanism, where the iodide ion acts as the nucleophile, displacing the chloride ion from the primary alkyl chloride.[1][2]

The reaction is typically carried out in an acetone solution. The choice of acetone as the solvent is crucial as sodium iodide (NaI) is soluble in it, while the resulting sodium chloride (NaCl) is not. This insolubility of NaCl causes it to precipitate out of the solution, effectively driving the reaction equilibrium towards the formation of the desired product, this compound, in accordance with Le Châtelier's principle.[1][2]

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 5-chloro-2-pentanone.

Materials:

-

5-chloro-2-pentanone

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in anhydrous acetone.

-

Addition of Reactant: To this solution, add 5-chloro-2-pentanone.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride). The reaction is typically allowed to proceed for several hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether.

-

Wash the ethereal solution sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 5-chloro-2-pentanone | 1.0 equivalent |

| Sodium iodide | 1.5 - 2.0 equivalents |

| Solvent | |

| Acetone (anhydrous) | Sufficient to dissolve reactants |

| Reaction Conditions | |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 2 - 4 hours |

| Product Characteristics | |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₅H₉IO |

| Molecular Weight | 212.03 g/mol |

| Boiling Point | 70-72 °C at 20 mmHg |

| Yield | |

| Typical Yield | 80-90% |

Visualizations

Reaction Pathway

The following diagram illustrates the S(_N)2 mechanism of the Finkelstein reaction for the synthesis of this compound.

Caption: Finkelstein reaction for this compound synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Finkelstein Reaction for the Synthesis of 5-Iodopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Finkelstein reaction, with a specific focus on its application in the synthesis of 5-iodopentan-2-one, a valuable intermediate in pharmaceutical and organic synthesis. This document details the underlying principles of the reaction, experimental protocols for the preparation of the precursor 5-chloropentan-2-one, and the subsequent conversion to the target compound. Quantitative data is presented in clear, tabular formats, and a workflow diagram is provided for enhanced understanding of the synthesis process.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a robust and widely utilized SN2 (bimolecular nucleophilic substitution) reaction that facilitates the conversion of alkyl chlorides or bromides to alkyl iodides.[1][2][3][4][5][6] The classic Finkelstein reaction employs a solution of sodium iodide in acetone.[1][3][4][5] The success of this reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not.[1][3][4][5] This precipitation of the inorganic salt from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide.[1][3][4][5]

The reaction is particularly efficient for primary halides and is exceptionally so for α-carbonyl halides, making it an ideal method for the synthesis of this compound.[5]

Synthesis of the Precursor: 5-Chloropentan-2-one

The synthesis of the starting material, 5-chloropentan-2-one, is a crucial first step. Several methods have been reported for its preparation, with two prominent routes detailed below.

From 2-Acetyl-γ-butyrolactone

One common method involves the reaction of 2-acetyl-γ-butyrolactone with hydrochloric acid. This procedure offers a relatively straightforward approach to the desired chloroketone.

Experimental Protocol:

A mixture of 2-acetyl-γ-butyrolactone (20 g, 0.16 mol), 48% hydrochloric acid (25 ml), and water (27 ml) is refluxed for 4 hours.[7] The product is then collected via azeotropic distillation using a Dean-Stark apparatus. The oily layer of the distillate is separated, dissolved in chloroform (100 ml), washed with water, and dried over anhydrous sodium sulfate.[7] After removal of the solvent under vacuum, the residue is distilled to yield 5-chloropentan-2-one.[7]

| Parameter | Value | Reference |

| Starting Material | 2-Acetyl-γ-butyrolactone | [7] |

| Reagents | 48% Hydrochloric Acid, Water | [7] |

| Reaction Time | 4 hours | [7] |

| Reaction Temperature | Reflux | [7] |

| Work-up | Azeotropic distillation, Extraction | [7] |

| Yield | 70% | [7] |

From a Ketal of a Levulinic Acid Ester

An alternative, environmentally friendly process starts from a ketal of a levulinic acid ester.[8] This multi-step process involves ketalization, hydrogenation, and subsequent reaction with hydrochloric acid.

Experimental Protocol:

-

Ketalization: A levulinic acid ester is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding ketal, which is then purified by distillation.[8]

-

Hydrogenation: The purified ketal is hydrogenated using a suitable catalyst (e.g., copper chromite) that has been treated with an alkaline solution.[8]

-

Hydrolysis and Chlorination: The resulting 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol is then reacted with concentrated hydrochloric acid at approximately 0°C. The mixture is subsequently distilled to yield a two-phase mixture of 5-chloropentan-2-one and water. The organic phase is separated and purified.[8]

| Parameter | Value | Reference |

| Starting Material | Ketal of a levulinic acid ester | [8] |

| Key Intermediates | 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol | [8] |

| Final Reaction Temp. | ~0°C | [8] |

| Work-up | Distillation, Extraction | [8] |

| Overall Yield | High (not specified) | [8] |

Finkelstein Reaction for this compound Synthesis

The core of this guide is the conversion of 5-chloropentan-2-one to this compound via the Finkelstein reaction. This section provides the experimental protocol and expected outcomes.

Experimental Protocol:

To a solution of 5-chloropentan-2-one in dry acetone, an excess of sodium iodide is added. The reaction mixture is stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by the formation of a white precipitate of sodium chloride. Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride. The filtrate is then concentrated under reduced pressure. The resulting crude product is typically purified by vacuum distillation to afford pure this compound.

| Parameter | Value |

| Starting Material | 5-Chloropentan-2-one |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Dry Acetone |

| Reaction Temperature | Room Temperature to Reflux |

| Work-up | Filtration, Concentration |

| Purification | Vacuum Distillation |

Workflow and Diagrams

To visually represent the synthesis process, the following workflow diagram has been generated using the DOT language.

Caption: Synthetic pathways to this compound.

Conclusion

The Finkelstein reaction provides an efficient and straightforward method for the synthesis of this compound from its chloro-analogue. The choice of precursor synthesis route for 5-chloropentan-2-one can be determined based on the availability of starting materials and desired process scalability. This guide offers the necessary theoretical background and practical experimental details to aid researchers and professionals in the successful synthesis of this important chemical intermediate.

References

- 1. EP0380783A3 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]

- 2. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. scienceasia.org [scienceasia.org]

- 8. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Iodopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-iodopentan-2-one, a valuable chemical intermediate. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate laboratory synthesis.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of more complex molecules in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a ketone and a primary alkyl iodide, allows for a variety of subsequent chemical transformations. This guide will explore three principal and effective methods for its preparation, starting from readily available precursors: γ-valerolactone, 2-methyltetrahydrofuran, and ethyl acetoacetate.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound depends on several factors including the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative data for the discussed methods, allowing for an at-a-glance comparison.

| Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| γ-Valerolactone | Trimethylsilyl iodide (TMSI) | 2 | 25 | 95 |

| 2-Methyltetrahydrofuran | Sodium iodide (NaI), Boron trifluoride etherate (BF₃·OEt₂) | Not specified | 25 | 85 |

| Ethyl Acetoacetate | 1-Bromo-3-iodopropane, Sodium ethoxide (NaOEt), followed by acidic workup | Not specified | Reflux | Not specified |

| 5-Chloropentan-2-one | Sodium iodide (NaI) in acetone | 12 | Reflux | ~70-80 |

Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from various starting materials.

Method 1: Ring Opening of γ-Valerolactone

This highly efficient method relies on the cleavage of the lactone ring using trimethylsilyl iodide (TMSI), which is often generated in situ.

Reaction Pathway:

Figure 1: Synthesis of this compound from γ-Valerolactone.

Experimental Protocol:

A solution of γ-valerolactone (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere. Trimethylsilyl iodide (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a pale yellow oil.

Method 2: Cleavage of 2-Methyltetrahydrofuran

This route involves the ring-opening of the cyclic ether 2-methyltetrahydrofuran. The regioselectivity of the ring opening is key to obtaining the desired product.

Reaction Pathway:

Figure 2: Synthesis of this compound from 2-Methyltetrahydrofuran.

Experimental Protocol:

To a solution of 2-methyltetrahydrofuran (1.0 eq) and sodium iodide (1.5 eq) in anhydrous acetonitrile at room temperature is added boron trifluoride etherate (1.2 eq) dropwise. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to yield this compound.

Method 3: Alkylation of Ethyl Acetoacetate

This classical approach utilizes the acidic α-proton of a β-ketoester for alkylation, followed by hydrolysis and decarboxylation to yield the target ketone.

Reaction Workflow:

Figure 3: Workflow for the synthesis of this compound from Ethyl Acetoacetate.

Experimental Protocol:

Sodium metal (1.0 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes. 1-Bromo-3-iodopropane (1.1 eq) is then added, and the reaction mixture is heated to reflux until the reaction is complete. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and acidified, followed by heating to effect decarboxylation. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. Purification by distillation under reduced pressure yields this compound.

Method 4: Finkelstein Reaction

This method involves a halogen exchange reaction, converting a more readily available 5-halopentan-2-one (typically the chloro-derivative) to the desired iodo-compound.

Reaction Pathway:

Figure 4: Synthesis of this compound via the Finkelstein Reaction.

Experimental Protocol:

A solution of 5-chloropentan-2-one (1.0 eq) in dry acetone is treated with a solution of sodium iodide (1.5 eq) in dry acetone. The reaction mixture is heated at reflux for 12 hours, during which time a precipitate of sodium chloride forms. After cooling to room temperature, the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Conclusion

This guide has detailed four robust methods for the synthesis of this compound. The choice of method will be dictated by the specific needs and resources of the laboratory. The ring-opening of γ-valerolactone with TMSI offers a high-yielding and direct route. The cleavage of 2-methyltetrahydrofuran provides a good alternative, while the classical alkylation of ethyl acetoacetate is a versatile but multi-step process. Finally, the Finkelstein reaction is an excellent option if the corresponding 5-chloropentan-2-one is readily available. Each of these methods, when executed with care, provides reliable access to this important synthetic intermediate.

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 5-iodopentan-2-one, a molecule of interest in synthetic organic chemistry. The inherent weakness of the C-I bond, coupled with the presence of a carbonyl group, imparts unique reactivity to this molecule, making it a versatile precursor for various organic transformations. This document elucidates the fundamental principles governing the C-I bond's lability, explores its primary reaction pathways with a focus on intramolecular cyclization, and provides detailed experimental protocols for its key transformations.

Introduction to this compound

This compound is a functionalized haloalkane containing a primary alkyl iodide and a ketone. Its structure presents two key reactive sites: the electrophilic carbon attached to the iodine and the carbonyl group. The high polarizability and weakness of the C-I bond make it an excellent leaving group in nucleophilic substitution reactions.

| Property | Value |

| Molecular Formula | C5H9IO |

| Molecular Weight | 212.03 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 3695-29-2[1] |

The Nature and Reactivity of the Carbon-Iodine Bond

The reactivity of haloalkanes is primarily dictated by the nature of the carbon-halogen bond. In the case of this compound, the carbon-iodine bond is the most influential feature in its chemical behavior.

Bond Strength and Length

The C-I bond is the longest and weakest among the carbon-halogen bonds. This is attributed to the large atomic radius of iodine and the significant difference in energy between the carbon and iodine atomic orbitals, leading to less effective orbital overlap.

| Bond | Bond Energy (kJ/mol) | Bond Length (pm) |

| C-F | 485 | 139 |

| C-Cl | 327 | 178 |

| C-Br | 285 | 193 |

| C-I | 213 | 214 |

This data represents average bond energies and lengths for simple haloalkanes.

The low bond dissociation energy of the C-I bond signifies that less energy is required to cleave it, rendering iodoalkanes the most reactive among the haloalkanes in nucleophilic substitution reactions.

Electronegativity and Polarity

While the electronegativity difference between carbon (2.55) and iodine (2.66) is small, the C-I bond is highly polarizable. This means that the electron cloud of the bond is easily distorted by an approaching nucleophile, inducing a dipole moment and facilitating nucleophilic attack at the carbon atom.

Key Reaction Pathway: Intramolecular Cyclization

The structure of this compound, with a nucleophilic center (the enolizable α-carbon to the ketone) and an electrophilic center (the carbon bearing the iodine) within the same molecule, makes it highly susceptible to intramolecular reactions. The most prominent of these is the intramolecular cyclization to form methyl cyclopropyl ketone.

This reaction typically proceeds via an enolate intermediate, which acts as an internal nucleophile, attacking the carbon bearing the iodine and displacing the iodide ion.

Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone from a 5-Halopentan-2-one Precursor

Materials

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous calcium chloride (CaCl2)

-

Potassium carbonate (K2CO3)

Equipment

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Distillation apparatus

-

Separatory funnel

Procedure

-

Reaction Setup: A solution of sodium hydroxide in water is placed in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Addition of this compound: this compound is added dropwise to the stirred sodium hydroxide solution. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the mixture is heated to maintain reflux for a specified period to ensure complete cyclization.

-

Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Drying and Purification: The combined organic layers are dried over anhydrous calcium chloride, and the ether is removed by distillation. The resulting crude methyl cyclopropyl ketone can be further purified by fractional distillation.

Other Potential Reaction Pathways

While intramolecular cyclization is a dominant pathway, the C-I bond in this compound can also participate in other reactions, including:

-

Intermolecular Nucleophilic Substitution: In the presence of a strong external nucleophile, intermolecular substitution can compete with cyclization. The outcome will depend on the concentration and nucleophilicity of the external nucleophile, as well as the reaction conditions.

-

Elimination Reactions: Although less common for primary iodides, elimination reactions to form an alkene can occur in the presence of a strong, sterically hindered base.

Conclusion

The reactivity of the carbon-iodine bond in this compound is a cornerstone of its synthetic utility. Its inherent weakness facilitates a range of transformations, with intramolecular cyclization to form methyl cyclopropyl ketone being a particularly facile and high-yielding process. Understanding the factors that govern the C-I bond's reactivity allows for the strategic design of synthetic routes to valuable carbocyclic compounds. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound as a versatile building block in organic synthesis.

References

An In-depth Technical Guide to the Safe Handling of 5-Iodopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Iodopentan-2-one (CAS No: 3695-29-2), a chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior and potential hazards.

| Property | Value |

| Molecular Formula | C5H9IO |

| Molecular Weight | 212.03 g/mol [1] |

| CAS Number | 3695-29-2[1] |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Flash Point | Combustible liquid[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

| GHS Classification | Hazard Statement |

| Flammable liquids (Category 4) | H227: Combustible liquid[1] |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep away from incompatible materials and foodstuff containers.[2]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Chemical impermeable gloves.[2] Protective clothing to avoid skin contact.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |

The following diagram illustrates the general workflow for selecting the appropriate level of personal protective equipment.

Caption: PPE Selection Workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid measures immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

The following diagram outlines the first aid response to an exposure event.

Caption: First Aid Procedures for this compound Exposure.

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Do NOT use a water jet.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release:

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

The logical workflow for handling a spill is depicted in the diagram below.

Caption: Spill Response Workflow for this compound.

Toxicological Information

Detailed experimental protocols for toxicological studies of this compound are not available in the provided search results. The available information focuses on the GHS hazard classifications, which are based on toxicological data. The primary toxicological concerns are acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

GHS Hazard Information for 5-Iodopentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GHS Hazard Classification

Based on information available from the European Chemicals Agency (ECHA) and aggregated in resources such as PubChem, 5-Iodopentan-2-one is classified with the following GHS hazards.[1]

Table 1: GHS Hazard Summary for this compound[1]

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Physicochemical Properties

Understanding the physicochemical properties of a substance is crucial for assessing its hazard potential.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C5H9IO | PubChem[1] |

| Molecular Weight | 212.03 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (presumed) | General chemical knowledge |

| Boiling Point | 207.6 ± 23.0 °C at 760 mmHg (Predicted) | Chemspider |

| Flash Point | 79.4 ± 22.6 °C (Predicted) | Chemspider |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | Chemspider |

Experimental Protocols

While specific experimental studies for this compound are not publicly available, the following sections describe the standard OECD guidelines that would be followed to determine the GHS hazard classifications.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (and LD50) of a substance.

-

Principle: A stepwise procedure with the use of a limited number of animals per step. The method uses a starting dose of 300 mg/kg body weight. Depending on the mortality or morbidity of the animals, subsequent steps involve dosing at lower or higher fixed dose levels (2000, 300, 50, or 5 mg/kg).

-

Test Animals: Typically, rats of a standard laboratory strain are used. A small group of animals (usually 3) of one sex (usually females) is used for each step.

-

Procedure: The test substance is administered in a single dose by gavage. Animals are fasted before dosing.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

-

Endpoint: The classification is determined by the dose at which mortality is observed. For "Harmful if swallowed" (Category 4), the LD50 is between 300 and 2000 mg/kg.

Skin Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

This guideline describes procedures for the assessment of the irritant and corrosive effects of a substance on the skin.

-

Principle: The substance is applied to a small area of the skin of an experimental animal and the degree of irritation is observed and scored at specified intervals.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure: A small amount (0.5 mL for liquids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch and non-irritating tape. The exposure duration is typically 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored on a scale of 0 to 4.

-

Endpoint: A substance is considered an irritant (Category 2) if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.

Serious Eye Damage/Eye Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause irritation or serious damage to the eye.

-

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure: A small amount (0.1 mL for liquids) of the substance is instilled into the conjunctival sac of one eye.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for the severity of any lesions.

-

Endpoint: A substance is classified as causing serious eye irritation (Category 2) if it produces reversible eye irritation within a 21-day observation period.

Respiratory Irritation - (Specific Target Organ Toxicity - Single Exposure)

There is no single, specific OECD guideline for respiratory irritation that directly corresponds to the GHS classification. This classification is often based on a combination of evidence, including:

-

Human experience: Reports of respiratory irritation from occupational or accidental exposure.

-

Animal studies: Observations of respiratory tract effects in acute inhalation toxicity studies (e.g., OECD Guideline 403). Signs of respiratory irritation in animals can include changes in breathing patterns, nasal discharge, and histopathological changes in the respiratory tract.

-

Structure-activity relationships (SAR): Comparison to structurally similar chemicals with known respiratory irritant properties.

Logical Workflow for GHS Hazard Identification

The following diagram illustrates the logical workflow for identifying the GHS hazards of a chemical substance like this compound, starting from the available data and leading to the final classification.

Caption: Logical workflow for GHS hazard identification of this compound.

Conclusion

References

Solubility Profile of 5-Iodopentan-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-iodopentan-2-one in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility properties derived from its chemical structure and provides detailed, generalized experimental protocols for determining its solubility in a laboratory setting.

Core Concepts: Predicting Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a polar carbonyl group (C=O) and a weakly polar carbon-iodine bond, as well as a nonpolar alkyl chain. This structure suggests that it will be soluble in a range of organic solvents.[1]

Qualitative Solubility of this compound

This compound is generally described as being soluble in organic solvents.[1] Given its structure as a halogenated ketone, it is expected to be miscible with a variety of common organic solvents.

Quantitative Solubility Data

A thorough search of available chemical literature and databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table reflects this lack of specific numerical values. Researchers are encouraged to determine these values experimentally using the protocols outlined in the subsequent sections.

| Organic Solvent | Solubility ( g/100 mL at 25°C) | Solubility (mol/L at 25°C) |

| Acetone | No data available | No data available |

| Chloroform | No data available | No data available |

| Dichloromethane | No data available | No data available |

| Diethyl Ether | No data available | No data available |

| Dimethyl Sulfoxide (DMSO) | No data available | No data available |

| Ethanol | No data available | No data available |

| Ethyl Acetate | No data available | No data available |

| Hexanes | No data available | No data available |

| Methanol | No data available | No data available |

| Toluene | No data available | No data available |

Experimental Protocols for Solubility Determination

The following are generalized methods for determining the solubility of a liquid organic compound like this compound in an organic solvent.

Method 1: Qualitative Assessment of Miscibility

This method is a rapid screening to determine if a compound is miscible in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, hexane)

-

Small test tubes or vials

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a few drops of this compound to the solvent.

-

Vigorously shake the test tube for 10-20 seconds.

-

Allow the mixture to stand and observe.

-

If the resulting mixture is a single, clear phase, the two are miscible. If two distinct layers form, they are immiscible. If the solution is cloudy, they are partially miscible.

Method 2: Quantitative Determination of Solubility (Titration Method)

This method provides a quantitative measure of solubility.

Materials:

-

This compound

-

Organic solvent of interest

-

Burette

-

Graduated cylinder or volumetric flask

-

Test tube or small flask

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Accurately weigh a known mass of this compound and place it in a test tube or flask.

-

Measure a known volume of the organic solvent using a burette or graduated cylinder.

-

Slowly add the solvent to the this compound while stirring or shaking.

-

Continue adding the solvent incrementally until the this compound is completely dissolved.

-

Record the total volume of solvent required to achieve complete dissolution.[2]

-

Calculate the solubility in terms of g/mL or other desired units.

Method 3: Gravimetric Method for Saturated Solutions

This is a more precise method for determining solubility.

Materials:

-

This compound

-

Organic solvent of interest

-

Airtight, temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe and syringe filter (0.2 µm)

-

Pre-weighed evaporation dish

-

Analytical balance

Procedure:

-

Prepare a supersaturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, or centrifuge to separate the undissolved solute.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any remaining undissolved compound.

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, weigh the dish containing the dried solute.

-

The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility based on the mass of the solute and the volume of the supernatant taken.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and History of Iodoalkanones for Researchers, Scientists, and Drug Development Professionals

Introduction: Iodoalkanones, a class of halogenated organic compounds, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Characterized by a carbonyl group with an iodine atom on an adjacent carbon, their unique reactivity has rendered them invaluable as synthetic intermediates and as powerful tools for probing biological systems. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of iodoalkanones, with a focus on the experimental methodologies and quantitative data that underpin their utility.

Discovery and Early Synthesis

The precise first synthesis of an iodoalkanone is not definitively documented in a singular seminal publication. However, their conceptualization and initial preparation are rooted in the broader development of α-haloketone chemistry in the 19th century. The first documented synthesis of a related α-haloketone, chloroacetone, was achieved by the French chemist Charles Adolphe Wurtz in 1859.[1] The synthesis of iodoalkanones followed from the established principles of ketone halogenation that gained prominence during this period.

Early methods for the preparation of iodoalkanones, such as iodoacetone, relied on two primary strategies:

-

Direct Iodination of Ketones: This approach involves the reaction of a ketone with elemental iodine, typically in the presence of an acid catalyst. The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile to attack the iodine.[2][3]

-

Finkelstein Reaction: A widely used and efficient method involves the halogen exchange of a more readily available α-chloro or α-bromoalkanone with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The precipitation of the less soluble sodium or potassium chloride/bromide drives the reaction to completion.[1]

While the exact date of the first iodoacetone synthesis is not clearly recorded, its preparation from chloroacetone via a metathesis reaction with a metal iodide is a well-established method.[4]

Evolution of Synthetic Methodologies

Over the decades, synthetic methodologies for preparing iodoalkanones have evolved to offer greater efficiency, selectivity, and functional group tolerance. These advancements have been crucial for expanding the applications of iodoalkanones in complex molecule synthesis.

Modern Synthetic Protocols

More contemporary methods for the synthesis of α-iodo ketones include:

-

Copper(II) Oxide Catalyzed Iodination: A combination of copper(II) oxide and iodine provides a neutral and high-yielding method for the direct α-iodination of aromatic ketones.[5]

-

Visible-Light-Triggered Radical Cross-Coupling: This method utilizes N-alkenoxypyridinium salts and sodium iodide under visible light irradiation to generate α-iodo ketones through a radical-radical cross-coupling mechanism.[5]

Table 1: Comparison of Selected Synthetic Methods for α-Iodoalkanones

| Method | Reagents | Typical Yields (%) | Key Advantages |

| Direct Iodination (Acid-Catalyzed) | Ketone, I₂, Acid (e.g., H₃PO₄) | Variable | Simple reagents |

| Finkelstein Reaction | α-Chloro/Bromoalkanone, NaI/KI | Good to Excellent | High efficiency, driven by precipitation |

| CuO-Catalyzed Iodination | Aromatic Ketone, CuO, I₂ | High (often >90%) | Neutral reaction conditions |

| Visible-Light Radical Coupling | N-Alkenoxypyridinium Salt, NaI | Good | Mild reaction conditions |

Iodoalkanones as Tools in Biochemistry and Drug Discovery

The utility of iodoalkanones extends far beyond their role as synthetic intermediates. Their electrophilic nature makes them potent alkylating agents, a property that has been extensively exploited in biochemistry to study protein structure and function.

Cysteine Alkylation and Enzyme Inhibition

A structurally related and extensively studied compound, iodoacetamide, serves as a classic example of the reactivity of the α-iodo carbonyl motif. Iodoacetamide is a widely used reagent for the specific alkylation of cysteine residues in proteins. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the carbon atom bearing the iodine and displacing it in an SN2 reaction. This covalent modification is effectively irreversible and is a cornerstone of peptide mapping and proteomics.

The reaction of iodoacetamide with cysteine residues is pH-dependent, with the more nucleophilic thiolate anion reacting much more readily than the protonated thiol.[6] This property can be exploited to determine the pKₐ values of individual cysteine residues within a protein, providing insights into their local microenvironment and functional role.[7][8]

The alkylation of catalytically important cysteine residues by iodoalkanones and their derivatives leads to the irreversible inhibition of a wide range of enzymes, particularly cysteine proteases.

Table 2: Kinetic Data for the Reaction of Iodoacetamide with Cysteine

| Parameter | Value | Conditions | Reference |

| Apparent Rate Constant | 107 M⁻¹s⁻¹ | pH 7.2 | [7] |

| pKₐ of reactive Cys-32 in E. coli Thioredoxin | 6.7 | [7] |

Experimental Protocols

Synthesis of Iodoacetone via Finkelstein Reaction

Objective: To synthesize iodoacetone from chloroacetone and sodium iodide.

Materials:

-

Chloroacetone (90%, 0.2 mole)

-

Sodium iodide (0.2 mole)

-

Acetone (100 mL)

-

Methylene chloride (200 mL)

-

Anhydrous magnesium sulfate

-

Ethanol

-

250 mL three-necked round-bottom flask, stirrer, condenser, thermometer

Procedure:

-

Charge the three-necked flask with 20 g of 90% chloroacetone and 100 mL of acetone.

-

Slowly add 30.0 g of sodium iodide to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture. The reaction progress can be monitored by the formation of a sodium chloride precipitate.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Evaporate the filtrate in vacuo using a rotary evaporator.

-

Dissolve the residue in 200 mL of methylene chloride and filter again to remove any remaining salt.

-

Wash the filtrate with two 100 mL portions of water.

-

Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent in vacuo.

-

Recrystallize the resulting crude product from hot ethanol to yield off-white crystals of iodoacetone.[4]

Protocol for Alkylation of Cysteine Residues in a Protein Digest

Objective: To alkylate cysteine residues in a protein digest with iodoacetamide to prevent disulfide bond reformation.

Materials:

-

Protein digest solution

-

Dithiothreitol (DTT) solution (e.g., 100 mM)

-

Iodoacetamide (IAM) solution (e.g., 200 mM, freshly prepared in the dark)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 8)

Procedure:

-

To the protein digest solution, add DTT to a final concentration of 10 mM.

-

Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

Add freshly prepared IAM solution to a final concentration of 20 mM.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

The alkylation reaction is now complete, and the sample is ready for further processing, such as desalting and mass spectrometry analysis.

Visualization of Key Processes

Synthesis of Iodoacetone via the Finkelstein Reaction

Caption: Finkelstein reaction for iodoacetone synthesis.

Cysteine Alkylation by Iodoacetamide

Caption: Alkylation of a cysteine residue by iodoacetamide.

Conclusion

From their origins in 19th-century organic chemistry to their modern-day applications in proteomics and drug discovery, iodoalkanones have proven to be a versatile and indispensable class of molecules. Their reactivity, which was once a subject of fundamental chemical curiosity, has been harnessed to unravel complex biological processes and to serve as building blocks in the synthesis of novel therapeutics. The continued development of new synthetic methods and the innovative application of these compounds in biological contexts ensure that iodoalkanones will remain a topic of significant interest for researchers and scientists for the foreseeable future.

References

- 1. Iodoacetone | 3019-04-3 | Benchchem [benchchem.com]

- 2. Iodoacetone - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - iodoacetone? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. EP0313272B1 - A method of inhibiting the growth of microorganisms in aqueous liquids - Google Patents [patents.google.com]

- 5. Iodoketone synthesis by iodination [organic-chemistry.org]

- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Structure of 5-Iodopentan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopentan-2-one is a functionalized ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure and conformational landscape is crucial for predicting its reactivity, designing derivatives, and understanding its interactions with biological targets. This technical guide outlines a comprehensive theoretical approach for the detailed structural characterization of this compound using computational chemistry methods. Due to the limited availability of specific experimental or theoretical data for this molecule in the current literature, this paper provides a detailed protocol for ab initio and density functional theory (DFT) calculations. Furthermore, it presents expected structural parameters based on analogous iodoalkanes and ketones, offering a robust framework for future computational studies.

Introduction

Halogenated ketones are a versatile class of organic compounds that serve as key intermediates in a variety of synthetic transformations. The presence of both a carbonyl group and a halogen atom imparts unique reactivity to these molecules. This compound, in particular, features an iodine atom at the γ-position relative to the carbonyl group, which can influence the molecule's conformational preferences and electronic properties.

Computational chemistry provides a powerful toolkit for elucidating the structural and energetic properties of molecules with high accuracy.[1] Methods such as ab initio calculations and Density Functional Theory (DFT) can predict key structural parameters including bond lengths, bond angles, and dihedral angles. Moreover, these techniques enable a thorough exploration of the conformational space to identify stable isomers and the energy barriers between them.[2]

This guide details a systematic computational workflow for the theoretical investigation of this compound. It is intended to serve as a comprehensive resource for researchers aiming to perform similar calculations and to provide a foundational understanding of the structural characteristics of this and related molecules.

Theoretical Structural Parameters (Representative Values)

In the absence of specific published data for this compound, the following tables summarize expected bond lengths, bond angles, and dihedral angles based on known values for similar iodoalkanes and ketones from computational and experimental studies.[3][4] These values serve as a reliable starting point for initial model building and as a benchmark for computational results.

Table 1: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

| C-I | 2.10 - 2.20 |

| C=O | 1.20 - 1.25 |

| C-C (sp3-sp3) | 1.52 - 1.56 |

| C-C (sp3-sp2) | 1.50 - 1.54 |

| C-H | 1.08 - 1.12 |

Table 2: Expected Bond Angles in this compound

| Angle | Expected Value (°) |

| C-C-I | 109.0 - 112.0 |

| C-C=O | 118.0 - 122.0 |

| C-C-C | 108.0 - 112.0 |

| H-C-H | 107.0 - 110.0 |

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle (Atoms) | Description |

| C1-C2-C3-C4 | Defines the orientation of the carbonyl group |

| C2-C3-C4-C5 | Describes the backbone conformation |

| C3-C4-C5-I | Determines the position of the iodine atom |

Detailed Computational Methodology

To obtain accurate theoretical data for this compound, a multi-step computational protocol is recommended. This involves geometry optimization, conformational analysis, and vibrational frequency calculations.

Software and Initial Structure

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Initial Structure: An initial 3D structure of this compound can be built using any molecular modeling software. Standard bond lengths and angles can be used for the initial geometry.

Conformational Search

Due to the flexibility of the pentyl chain, this compound can exist in multiple conformations. A systematic conformational search is essential to identify the global minimum energy structure and other low-energy conformers.

-

Method: A molecular mechanics force field (e.g., MMFF94 or AMBER) is suitable for an initial, rapid screening of the conformational space. This can be followed by re-optimization of the lowest energy conformers using a more accurate quantum mechanical method.

Geometry Optimization and Frequency Calculations

The core of the theoretical investigation involves geometry optimization and frequency calculations at a reliable level of theory.

-

Level of Theory:

-

DFT: The B3LYP functional is a widely used and robust choice for geometry optimizations of organic molecules.

-

Ab Initio: The Møller-Plesset perturbation theory at the second order (MP2) provides a higher level of accuracy, particularly for systems where electron correlation is important.[1]

-

-

Basis Set:

-

For carbon, hydrogen, and oxygen atoms, a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is recommended.

-

For the iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is necessary to account for relativistic effects.

-

-

Procedure:

-

Perform a geometry optimization for each of the low-energy conformers identified in the conformational search.

-

Following each optimization, a vibrational frequency calculation should be carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can also be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described above.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the structure of this compound. While specific experimental data for this molecule is scarce, the outlined computational methodology, utilizing established ab initio and DFT methods, allows for a reliable prediction of its structural and energetic properties. The provided representative data for bond lengths and angles, derived from analogous compounds, serves as a valuable reference for initiating and validating such theoretical studies. The application of this computational workflow will enable a deeper understanding of the conformational behavior and electronic structure of this compound, which is essential for its potential applications in chemical synthesis and drug design.

References

Methodological & Application

Application Notes and Protocols: 5-Iodopentan-2-one as a Versatile Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopentan-2-one is a valuable bifunctional reagent in organic synthesis, acting as a potent alkylating agent. Its structure, featuring a reactive primary iodide and a ketone carbonyl group, allows for the introduction of a 3-oxobutyl moiety onto a variety of nucleophiles. This dual functionality makes it a key building block in the synthesis of complex organic molecules, including natural products and their analogs, particularly in the construction of cyclic systems and the elaboration of carbon skeletons.

The primary iodide is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) with a wide range of soft and hard nucleophiles. The ketone functionality can participate in subsequent transformations, such as aldol condensations, reductions, or reductive aminations, providing a handle for further molecular diversification.

These application notes provide an overview of the use of this compound as an alkylating agent, with a focus on the synthesis of dihydrojasmone precursors, and include detailed experimental protocols and data presented for clarity and reproducibility.

Key Applications

The primary application of this compound as an alkylating agent is in the formation of carbon-carbon and carbon-heteroatom bonds. Notable applications include:

-

Alkylation of Enolates: The reaction of this compound with enolates derived from ketones, esters, and other carbonyl compounds is a powerful method for constructing carbon-carbon bonds. This is particularly useful in the synthesis of 1,5-dicarbonyl compounds, which are precursors to cyclic ketones and other important structural motifs.

-

Synthesis of Dihydrojasmone and its Analogs: this compound is a key synthon in the synthesis of dihydrojasmone, a valuable fragrance ingredient. The synthesis typically involves the alkylation of a cyclopentanedione derivative with this compound, followed by an intramolecular aldol condensation and dehydration to form the characteristic cyclopentenone ring.

-

Alkylation of Heteroatomic Nucleophiles: Amines, thiols, and other heteroatomic nucleophiles can be readily alkylated with this compound to introduce the 3-oxobutyl group. This is useful in the synthesis of a variety of heterocyclic compounds and in the modification of peptides and other biomolecules.

Data Presentation

| Parameter | Value | Reference |

| Reactants | 2-Methyl-1,3-cyclopentanedione, Methyl vinyl ketone | [1] |

| Solvent | Dichloromethane | [1] |

| Base | Triethylamine | [1] |

| Reaction Time | 12 hours | [1] |

| Product | 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | [1] |

| Yield | 95% | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (Analogous to Alkylation with this compound)

This protocol describes the synthesis of a key intermediate for dihydrojasmone using a Michael addition, which serves as a model for the alkylation of 2-methyl-1,3-cyclopentanedione.[1]

Materials:

-

2-Methyl-1,3-cyclopentanedione (2.2 g, 20 mmol)

-

Methyl vinyl ketone (1.8 mL, 22 mmol)

-

Triethylamine

-

Dichloromethane

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 2-methyl-1,3-cyclopentanedione (2.2 g, 20 mmol) in dichloromethane.

-

Add triethylamine to the solution.

-

Add methyl vinyl ketone (1.8 mL, 22 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione as a colorless oil (3.5 g, 95% yield).[1]

Visualizations

The following diagrams illustrate the general concepts and workflows associated with the use of this compound as an alkylating agent.

Caption: General scheme of alkylation using this compound.

Caption: Workflow for the synthesis of a dihydrojasmone precursor.

Conclusion

This compound is a highly effective and versatile alkylating agent with significant applications in organic synthesis, particularly in the construction of complex cyclic systems. The protocols and data provided, based on analogous and well-established reactions, offer a solid foundation for researchers to utilize this reagent in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles is encouraged to expand its synthetic utility.

References

Application Notes and Protocols: 5-Iodopentan-2-one in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopentan-2-one is a versatile bifunctional reagent with significant potential in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a ketone carbonyl group and a primary alkyl iodide, allows for sequential or one-pot reactions with various nucleophiles to construct five and six-membered rings, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals. The reactivity of the carbonyl group enables the formation of imines or enamines, while the iodo group serves as a good leaving group for intramolecular nucleophilic substitution, facilitating cyclization. This document provides an overview of the potential applications of this compound in heterocyclic synthesis, focusing on the preparation of substituted piperidines, a common motif in medicinal chemistry.

Potential Applications in Heterocyclic Synthesis

The dual reactivity of this compound makes it a valuable precursor for the synthesis of several classes of N-heterocycles. The general strategy involves the reaction of the ketone with a primary amine to form an imine intermediate. Subsequent intramolecular cyclization through nucleophilic attack of the nitrogen on the carbon bearing the iodine atom leads to the formation of a six-membered ring. The initial product of this cyclization is a tetrahydropyridine derivative, which can then be reduced to the corresponding piperidine.

This synthetic approach is particularly useful for accessing 2-acetyl-N-substituted piperidines and related structures. These scaffolds are of interest in drug discovery due to their presence in a wide range of bioactive compounds.

Proposed Synthesis of N-Substituted 2-Acetylpiperidines

A plausible and efficient route to N-substituted 2-acetylpiperidines involves a two-step one-pot reaction starting from this compound and a primary amine. The proposed reaction pathway is outlined below.

Caption: Proposed synthetic pathway for N-substituted 2-acetylpiperidines.

Experimental Protocols (Generalized)

Synthesis of N-Benzyl-2-acetylpiperidine (Hypothetical Example)

| Parameter | Value |

| Reactants | This compound, Benzylamine |

| Solvent | Acetonitrile or Dichloromethane |

| Base | Triethylamine or Potassium Carbonate |

| Reducing Agent | Sodium borohydride (NaBH4) |

| Reaction Temp. | Room Temperature to Reflux |

| Reaction Time | 12-24 hours |

| Hypothetical Yield | 60-80% |

Procedure:

-

To a solution of this compound (1.0 eq.) in the chosen solvent, add the primary amine (e.g., benzylamine, 1.1 eq.) and a base (e.g., triethylamine, 1.5 eq.).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Heat the reaction mixture to reflux and monitor the progress of the cyclization by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion of the cyclization (typically 10-22 hours), cool the reaction mixture to 0 °C.

-

Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq.) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-